

Comprehensive Technical Guide: Structure-Function Relationship of CCT196969

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Compound Focus: Cct196969

CAS No.: 1163719-56-9

Cat. No.: S548105

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Introduction to CCT196969

CCT196969 is a novel, orally available small molecule inhibitor that represents a significant advancement in targeted cancer therapy, particularly for malignancies driven by dysregulated MAPK signaling. This compound belongs to the class of **pan-RAF inhibitors** with additional activity against **SRC-family kinases (SFK)**, enabling it to simultaneously target multiple oncogenic pathways. The strategic molecular design of **CCT196969** allows it to overcome key limitations of earlier RAF inhibitors, including the **paradoxical pathway activation** that often compromises therapeutic efficacy in RAF-mutant cancers. Its unique target profile makes it particularly promising for treating **resistant malignancies** that have developed resistance to first-generation BRAF inhibitors, addressing a critical unmet need in oncology.

The development of **CCT196969** emerged from the recognition that **vertical pathway inhibition** and targeting of compensatory survival signals could enhance therapeutic efficacy and delay resistance emergence. Unlike selective BRAF inhibitors such as vemurafenib, which primarily target BRAF(^{V600E}) mutants, **CCT196969** exhibits a broader inhibitory profile encompassing multiple RAF isoforms (BRAF, CRAF) and SFK members (SRC, LCK), along with activity against p38 MAPKs. This multi-target approach disrupts both primary oncogenic signaling and adaptive resistance mechanisms, providing a more comprehensive therapeutic strategy for aggressive cancers including melanoma, colorectal cancer, and triple-negative breast cancer.

Molecular Structure and Physicochemical Properties

Structural Characteristics

The molecular architecture of **CCT196969** embodies strategic design features that enable its unique polypharmacology:

- **Chemical Formula:** $C_{27}H_{24}FN_7O_3$ [1] [2]
- **Molecular Weight:** 513.52 g/mol [1] [2]
- **CAS Registry Number:** 1163719-56-9 [1] [2]
- **Systematic Name:** N-[4-[(3,4-dihydro-3-oxopyrido[2,3-b]pyrazin-8-yl)oxy]-2-fluorophenyl]-N'-[3-(1,1-dimethylethyl)-1-phenyl-1H-pyrazol-5-yl]-urea [2]

The compound features a **central urea linkage** that connects three distinct pharmacophoric elements: a **tert-butyl phenyl pyrazole moiety**, a **fluorinated phenyl ring**, and a **dihydro-oxopyridopyrazine unit**. This specific arrangement creates an optimal three-dimensional configuration for simultaneous interaction with multiple kinase binding pockets. The **fluorine atom** at the ortho position of the phenyl ring enhances membrane permeability and metabolic stability through electron-withdrawing effects, while the **tert-butyl group** provides hydrophobic interactions critical for binding affinity. The **pyridopyrazine system** contributes to hydrogen bonding interactions with kinase hinge regions, a feature essential for ATP-competitive inhibition.

Physicochemical and Pharmacokinetic Properties

Table 1: Physicochemical and Pharmacokinetic Properties of **CCT196969**

Property	Value	Experimental Conditions
Solubility in DMSO	100 mg/mL (194.73 mM)	25°C [3]
Solubility in Water	Insoluble	25°C [1] [3]
Solubility in Ethanol	Insoluble	25°C [1] [3]

Property	Value	Experimental Conditions
Oral Bioavailability	~55%	CD-1 mice, 10 mg/kg/day [1]
Plasma Concentration	~1 μM at 24 hours	CD-1 mice, 10 mg/kg/day oral dosing [1]
In Vivo Formulation	5% DMSO, 95% water	Animal studies [1]

The **limited aqueous solubility** of **CCT196969** presents formulation challenges that are partially mitigated by its good solubility in DMSO. Despite this limitation, the compound demonstrates **favorable oral bioavailability** of approximately 55% in preclinical models, supporting its development as an oral therapeutic agent. The sustained plasma concentrations observed 24 hours after administration suggest a **suitable pharmacokinetic profile** for once-daily dosing regimens. These properties collectively contribute to the drug-like characteristics of **CCT196969**, balancing target engagement requirements with pharmaceutical developability.

Mechanism of Action & Target Interactions

Multi-Kinase Inhibition Profile

CCT196969 exhibits a strategically designed polypharmacology that enables simultaneous inhibition of key signaling nodes in oncogenic networks. The compound functions as a **potent ATP-competitive inhibitor** with particular efficacy against RAF family kinases and SRC-family kinases, creating a coordinated blockade of parallel survival pathways. This dual targeting approach addresses the **compensatory pathway activation** that frequently undermines the efficacy of more selective inhibitors.

Table 2: Kinase Inhibition Profile of **CCT196969** (IC_{50} Values)

Target Kinase	IC_{50} (μM)	Biological Significance
CRAF	0.01 [1] [3]	Key RAF isoform, mediator of resistance to BRAF inhibitors

Target Kinase	IC ₅₀ (μM)	Biological Significance
LCK	0.02 [1] [3]	SRC-family kinase, regulates immune cell signaling and tumor microenvironment
SRC	0.03 [1] [3]	Proto-oncogene tyrosine kinase, promotes invasion, metastasis
BRAF V600E	0.04 [1] [3]	Most common oncogenic BRAF mutation in melanoma
BRAF	0.1 [1] [3]	Wild-type BRAF, important for paradoxical activation prevention
p38 MAPK	Not quantified	Stress-activated protein kinase, contributes to survival signaling

The **hierarchical inhibition pattern** revealed in Table 2 demonstrates the remarkable potency of **CCT196969** against CRAF (IC₅₀ = 0.01 μM), which is particularly significant given CRAF's role in mediating resistance to selective BRAF(V600E) inhibitors. The balanced inhibition across both RAF and SFK family members enables comprehensive suppression of MAPK pathway signaling while simultaneously blocking parallel survival pathways activated in response to RAF inhibition.

Structural Basis of Target Engagement

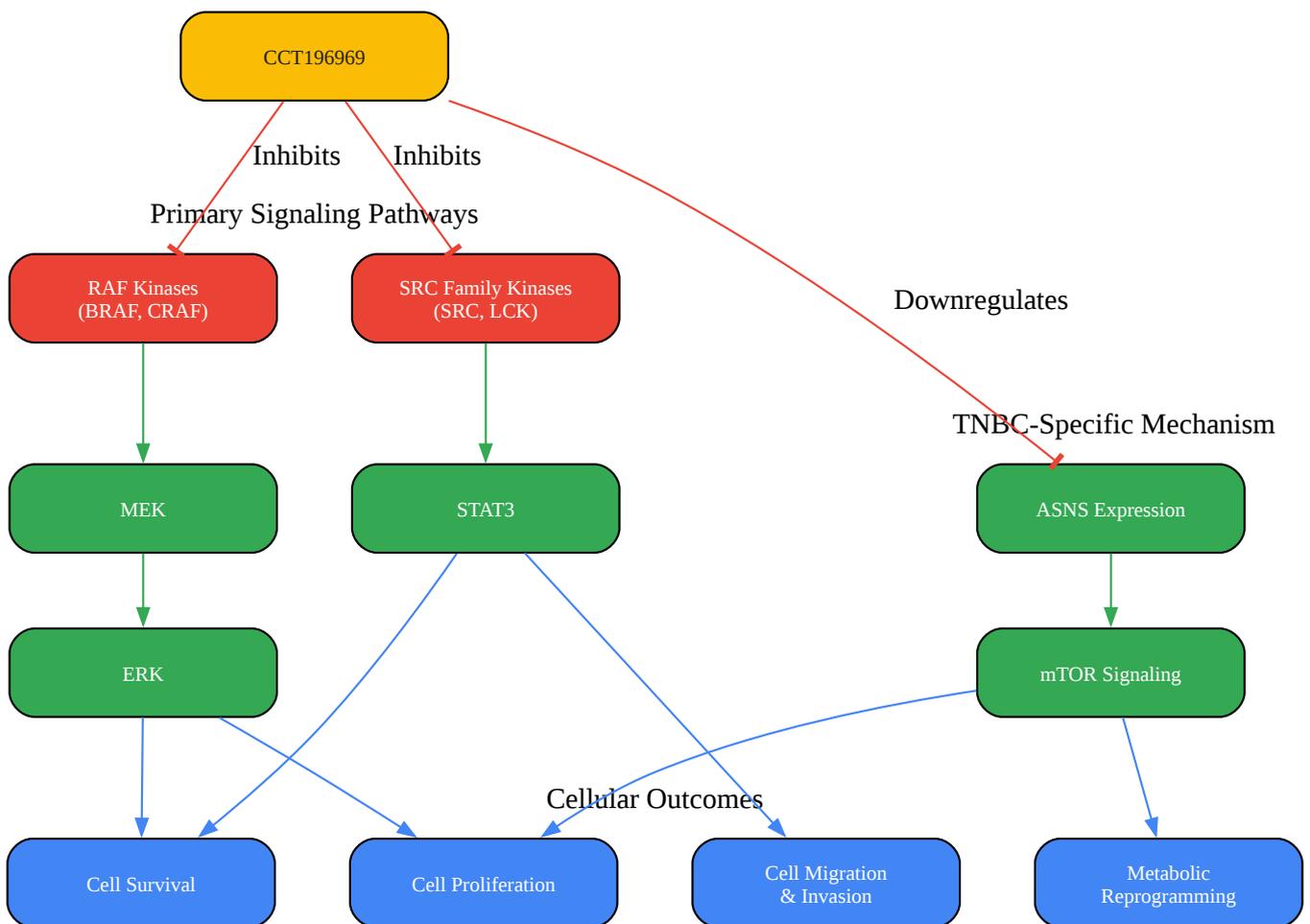
The molecular structure of **CCT196969** enables unique interactions with kinase binding pockets that underlie its distinctive inhibitory profile. The **central urea moiety** forms critical hydrogen bonds with the kinase hinge region, while the **pyridopyrazine system** extends toward the allosteric pocket typically occupied by type II inhibitors. The **fluorophenyl group** positions the compound for optimal interactions with the DFG motif, particularly in its "DFG-out" conformation. This specific binding mode allows **CCT196969** to **stabilize inactive kinase configurations**, preventing the conformational changes required for kinase activation and substrate phosphorylation.

Unlike first-generation BRAF inhibitors that induce paradoxical MAPK pathway activation in RAS-mutant cells, **CCT196969**'s balanced inhibition profile prevents this clinically problematic effect. The compound's ability to **simultaneously engage multiple RAF isoforms** disrupts the formation of active dimers that drive paradoxical activation, providing a significant therapeutic advantage. Additionally, the **inhibition of SRC-**

family kinases complements RAF targeting by blocking alternative survival pathways that tumors utilize to bypass RAF inhibition.

Signaling Pathway Impact

The multi-target nature of **CCT196969** results in coordinated disruption of several interconnected oncogenic signaling cascades:



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CCT196969 Signaling Pathway Inhibition: The diagram illustrates multi-pathway inhibition by **CCT196969**, showing primary targets (*RAF*, *SRC* kinases) and downstream effects on key oncogenic processes.

The diagram above illustrates how **CCT196969** simultaneously targets multiple oncogenic pathways. In the **MAPK pathway**, inhibition of *RAF* kinases blocks sequential activation of *MEK* and *ERK*, suppressing proliferation signals. Concurrent inhibition of **SRC-family kinases** disrupts multiple downstream effectors, including *STAT3*, which modulates survival and migration signals. Additionally, in triple-negative breast cancer models, **CCT196969** has been shown to indirectly suppress **ASNS expression** and subsequent *mTOR* signaling, representing a tissue-specific mechanism of action.

Biological Activity & Functional Effects

Anti-Cancer Efficacy Across Tumor Types

CCT196969 demonstrates broad anti-cancer activity against multiple tumor types, with particular potency against malignancies harboring specific genetic alterations:

Table 3: Cellular Efficacy of **CCT196969** Across Cancer Models

Cancer Type	Genetic Context	IC ₅₀ Values	Key Observations	Citation
Melanoma Brain Metastasis	BRAF, BRAF, NRAS	0.18-2.6 µM (viability)	Reduced p-ERK, p-MEK, p-STAT3, STAT3; inhibited migration	[4]
Treatment-Resistant Melanoma	BRAF inhibitor-resistant	Similar to naive cells	Effective against vemurafenib-resistant models; no cross-resistance	[1] [4]
Triple-Negative Breast Cancer	Not specified	Not reported	Inhibited proliferation, invasion, migration; induced apoptosis; downregulated ASNS	[5]
Colorectal Cancer	BRAF mutant	Not quantified	Active against mutant but not wild-type BRAF/NRAS cells	[1]

The data in Table 3 highlights the **consistent anti-proliferative effects** of **CCT196969** across diverse cancer models, with particularly promising activity in the challenging context of **melanoma brain metastases** and **treatment-resistant disease**. The compound's ability to maintain potency against BRAF inhibitor-resistant models suggests its potential as a **therapeutic option for relapsed patients**.

Impact on Key Signaling Pathways

Western blot analyses demonstrate that **CCT196969** treatment produces **coordinated suppression** of multiple signaling nodes. In melanoma brain metastasis cells, treatment with **CCT196969** significantly reduced phosphorylation of ERK and MEK, confirming effective **MAPK pathway suppression** [4]. Simultaneously, the compound decreased both phosphorylated and total STAT3 levels, indicating disruption of SRC/STAT3 signaling [4]. This dual-pathway inhibition represents a key advantage over more selective agents.

In triple-negative breast cancer models, **CCT196969** exposure downregulated **asparagine synthetase (ASNS)** expression, leading to reduced asparagine synthesis and subsequent inhibition of mTOR signaling [5]. This metabolic reprogramming effect provides an additional mechanism of action beyond direct kinase inhibition and highlights the compound's ability to modulate cancer cell metabolism.

Induction of Apoptosis and Effects on Tumor Microenvironment

CCT196969 demonstrates potent **pro-apoptotic activity** in sensitive cancer models. Treatment induces cleavage of caspase-3 and its substrate PARP, confirming activation of the apoptotic cascade [1] [3]. This programmed cell death induction provides a mechanistic basis for the observed tumor growth inhibition.

Beyond direct effects on cancer cells, **CCT196969**'s inhibition of SRC-family kinases may modulate the **tumor microenvironment**. Since SRC kinases regulate multiple aspects of tumor-stroma interactions, their inhibition may disrupt pro-tumorigenic cross-talk between cancer cells and surrounding stromal elements. This microenvironment modulation potentially contributes to the comprehensive anti-tumor activity observed in preclinical models.

Experimental Protocols & Methodologies

Standardized Assays for Evaluating CCT196969 Activity

Researchers have employed well-established methodologies to characterize the biological activity of **CCT196969**. The following experimental approaches represent key techniques for evaluating the compound's efficacy:

Cell Viability and Proliferation Assays:

- **MTS Assay:** Cells are seeded in 96-well plates (5×10^3 cells/well) and treated with **CCT196969** concentrations ranging from 0.0001-50 μM for 72 hours. After treatment, MTS reagent is added and absorbance measured at 490nm to determine viability IC_{50} values [4].
- **Colony Formation Assay:** Cells (1,000/well) are plated in 6-well plates and allowed to form colonies over 1-2 weeks. Colonies are stained with crystal violet (10%) and counted to assess long-term proliferative capacity [5].
- **Tumor Sphere Assay:** For 3D culture models, cells are embedded in soft agar (2×10^3 cells/well) with **CCT196969** treatment for 10 days. Viability is assessed using resazurin reduction measured at 560/590nm [4].

Migration and Invasion Assays:

- **Transwell Migration:** Cells (5×10^4 /well) are placed in serum-free medium in the upper chamber, with complete medium as chemoattractant in the lower chamber. After 48 hours, migrated cells are stained with crystal violet and counted [5].
- **Matrigel Invasion:** Similar to migration assay but with Matrigel-coated chambers and higher cell density (1×10^5 /well) to assess invasive capacity through extracellular matrix [5].

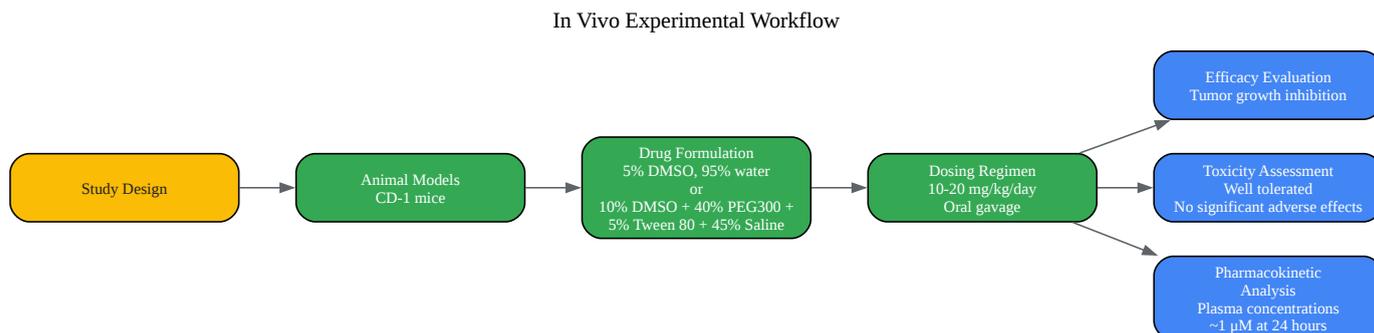
Apoptosis Detection:

- Cells are collected after **CCT196969** treatment and stained with FITC and PI using apoptosis detection kits. Flow cytometry analysis quantifies apoptotic populations (early and late apoptosis) [5].

Western Blot Analysis:

- Protein extracts are prepared using RIPA lysis buffer with protease inhibitors. After quantification (BCA method), proteins are separated by SDS-PAGE, transferred to PVDF membranes, and probed with antibodies against targets including p-ERK, p-MEK, p-STAT3, STAT3, and cleavage products of caspase-3 and PARP [4] [5].

In Vivo Evaluation Methods



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*In Vivo Evaluation Workflow: The diagram outlines the standard preclinical assessment pipeline for **CCT196969**, from animal model selection to efficacy and safety evaluation.*

The standardized in vivo workflow presented above has demonstrated that **CCT196969** is **extremely well tolerated** at doses up to 20 mg/kg with no significant adverse effects [1]. The compound achieves **sustained plasma concentrations** of approximately 1 µM at 24 hours after oral dosing at 10 mg/kg/day, supporting once-daily administration regimens [1]. The **oral bioavailability** of approximately 55% further confirms its suitability for oral administration [1].

Mechanism of Action Studies

Advanced techniques have been employed to elucidate **CCT196969**'s mechanism of action:

- **Target Identification:** CETSA (Cellular Thermal Shift Assay) and SPR (Surface Plasmon Resonance) confirm direct binding to HDAC5 in TNBC models [5].
- **Transcriptional Regulation:** Luciferase reporter assays and ChIP (Chromatin Immunoprecipitation) determine RXRA binding to the ASNS promoter region [5].
- **Protein-Protein Interactions:** Co-Immunoprecipitation (Co-IP) assays characterize HDAC5-RXRA interaction domains and acetylation changes [5].

- **Metabolomic Analysis:** LC-MS based metabolomics identifies asparagine metabolism alterations following treatment [5].

Therapeutic Potential & Future Directions

Clinical Application Prospects

CCT196969 demonstrates particular promise for addressing several challenging clinical scenarios:

- **Treatment-Resistant Melanoma:** The compound's ability to inhibit both RAF and SRC family kinases enables activity against melanomas that have developed resistance to first-generation BRAF inhibitors [1] [4]. This represents a potential therapeutic option for patients who have progressed on current targeted therapies.
- **Melanoma Brain Metastases:** With approximately 44-75% of metastatic melanoma patients developing brain metastases, the demonstrated efficacy of **CCT196969** against melanoma brain metastasis cell lines is particularly significant [4]. The compound's ability to cross the blood-brain barrier while maintaining therapeutic activity addresses a major clinical challenge.
- **Triple-Negative Breast Cancer:** The recently discovered HDAC5/RXRA/ASNS axis inhibition provides a novel therapeutic approach for TNBC, a subtype with limited treatment options and poor prognosis [5]. The metabolic reprogramming induced by **CCT196969** represents a distinct mechanism from conventional chemotherapies.

Combination Therapy Strategies

The multi-target nature of **CCT196969** provides opportunities for rational combination strategies:

- **Vertical Pathway Inhibition:** Combining with MEK inhibitors could enhance MAPK pathway suppression and reduce adaptive resistance development.
- **Metabolic Targeting:** Joint administration with asparaginase or other metabolic inhibitors may synergize with ASNS downregulation in TNBC models.
- **Immunotherapy Combinations:** Given the role of SRC kinases in immune regulation, combination with immune checkpoint inhibitors may enhance anti-tumor immunity.

Development Challenges and Future Research

While preclinical data for **CCT196969** is promising, several aspects require further investigation:

- **Comprehensive Toxicology:** Extended toxicology studies in multiple species are needed to establish safety margins before clinical translation.
- **Biomarker Identification:** Predictive biomarkers for patient selection must be identified, potentially including BRAF mutation status, SRC activation, or ASNS expression levels.
- **Formulation Optimization:** The limited aqueous solubility may necessitate advanced formulation strategies for clinical development.
- **Resistance Mechanisms:** Proactive investigation of potential resistance mechanisms will inform rational combination strategies and sequencing approaches.

Conclusion

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